(5Z)-3-(3-methoxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
(5Z)-3-(3-methoxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a methoxyphenyl group, and a phenylprop-2-enylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(3-methoxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and ketones with thiosemicarbazide under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(3-methoxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or methoxyphenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(5Z)-3-(3-methoxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5Z)-3-(3-methoxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound may bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidinone derivatives, such as:
- 2-thioxo-1,3-thiazolidin-4-one
- 3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
- 5-(2-phenylprop-2-enylidene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
(5Z)-3-(3-methoxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
(5Z)-3-(3-methoxyphenyl)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2S2/c1-14(11-15-7-4-3-5-8-15)12-18-19(22)21(20(24)25-18)16-9-6-10-17(13-16)23-2/h3-13H,1-2H3/b14-11+,18-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKWIOSGPNYSPS-UJUKKVGJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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